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Compound of Interest

Compound Name:
(4-Bromo-3-

chlorophenyl)methanamine

CAS No.: 1208076-65-6

Cat. No.: B2891752

Get Quote

Part 1: Executive Technical Summary
(4-Bromo-3-chlorophenyl)methanamine is a critical halogenated benzylamine scaffold used

in fragment-based drug discovery (FBDD). Its value lies in the orthogonal reactivity of its

substituents: the primary amine serves as a nucleophilic handle for amide coupling or reductive

amination, while the aryl bromide and chloride offer differentiated sites for palladium-catalyzed

cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a definitive reference for validating the identity and purity of this

intermediate. Unlike simple benzylamines, the 3-chloro-4-bromo substitution pattern creates

unique spectroscopic signatures—specifically isotopic envelopes in MS and distinct coupling

constants in NMR—that must be verified to rule out regioisomers (e.g., 3-bromo-4-chloro

isomers).
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To accurately interpret the spectra, we must first map the atomic environment. The asymmetry

introduced by the 3,4-disubstitution breaks the magnetic equivalence of the aromatic protons.
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Figure 1: Structural connectivity and key scalar couplings. Note the magnetic inequivalence of

aromatic protons H2, H5, and H6.

Part 3: Mass Spectrometry (MS) – The Isotopic
Fingerprint
For halogenated aromatics, Mass Spectrometry is the primary tool for confirmation of elemental

composition. The interplay between Chlorine (

) and Bromine (

) creates a diagnostic "isotopic envelope" that is impossible to mimic with impurities.

Predicted Isotopic Abundance (EI/ESI)
Molecular Formula:
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Monoisotopic Mass: 218.94 Da (

)

Ion Mass (m/z) Relative Intensity Origin

M+ 219 ~76%

M+2 221 100% (Base)

Mixed (

and

)

M+4 223 ~24%

Note: The 3:4:1 intensity ratio (approximate) in the M, M+2, M+4 cluster is the hallmark of a

molecule containing one Br and one Cl atom.

Fragmentation Pathway (EI - 70eV)
In Electron Impact (EI) mode, the molecule undergoes characteristic fragmentation.

-Cleavage: Loss of

or

is common in benzylamines.

Dehalogenation: Sequential loss of Cl or Br radicals.
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Part 4: Nuclear Magnetic Resonance (NMR)
NMR provides the regiochemical proof. The specific coupling constants (

values) confirm the 1,3,4-substitution pattern, distinguishing it from 1,2,4- or 1,3,5- isomers.

H NMR Data (400 MHz, CDCl )
Solvent Note: In CDCl

, the amine protons (

) typically appear as a broad singlet around 1.5–2.0 ppm but can shift significantly with
concentration. In DMSO-

, they may appear downfield (8.0+ ppm) as a distinct peak if protonated or involved in H-
bonding.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H2 7.45 - 7.50 d 1H

Meta-

coupling to

H6.

Deshielded

by adjacent

Cl and alkyl

group.

H5 7.55 - 7.60 d 1H

Ortho-

coupling to

H6. Most

deshielded

due to ortho-

Br.

H6 7.15 - 7.25 dd 1H

Doublet of

doublets.

Ortho to H5,

Meta to H2.

CH 3.85 - 3.95 s 2H -

Benzylic

methylene.

Singlet

(unless NH

coupling is

observed in

dry DMSO).

NH 1.50 - 2.20 br s 2H -

Exchangeabl

e. Broadens

with moisture.

C NMR Data (100 MHz, CDCl )
The spectrum must show 7 distinct carbon signals.
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Aliphatic: ~45.5 ppm (Benzylic

).

Aromatic C-Br (C4): ~122 ppm (Shielded by heavy atom effect of Br).

Aromatic C-Cl (C3): ~134 ppm.

Aromatic C-N (C1): ~143 ppm (Quaternary, ipso to alkyl).

Aromatic CH (C2, C5, C6): Three signals in the 127–132 ppm range.

Part 5: Infrared Spectroscopy (FT-IR)
IR is used primarily for functional group verification and fingerprinting against a standard.

Primary Amine (

): Two weak-to-medium bands at 3300–3400 cm

(asymmetric and symmetric stretches).

Aromatic C-H: Weak stretches >3000 cm

.

Aromatic Ring: Sharp peaks at 1450–1600 cm

(C=C ring breathing).

Halogen Fingerprint:

C-Cl: Strong band at 1000–1100 cm

(in-plane bending) and 600–800 cm

(stretching).

C-Br: Bands typically 500–600 cm

.
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Part 6: Validated Experimental Protocols
To ensure reproducibility, follow these specific sample preparation methodologies.

NMR Sample Preparation
Solvent: Chloroform-

(

) with 0.03% TMS is preferred for structural elucidation as it prevents viscosity broadening
common in DMSO.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

Filtration: If the sample is a hydrochloride salt derivative, it will not dissolve in

. You must either:

Use DMSO-

(peaks will shift).

Perform a "free-basing" extraction: Partition 20 mg between

(1 mL) and 1M NaOH (1 mL). Discard aqueous layer, dry organic layer over

, and filter into the NMR tube.

GC-MS Method (Purity Check)
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Inlet: 250°C, Split 20:1.

Carrier: Helium at 1.0 mL/min.

Oven Program: 60°C (hold 1 min)

20°C/min to 280°C (hold 3 min).
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Detection: MS (EI source), Scan range 50–500 amu.

Retention Time: Expect elution around 180–220°C range depending on flow.

Part 7: QC & Common Impurities
When sourcing or synthesizing this compound, three specific impurities are common:

Des-bromo analog: (3-chlorophenyl)methanamine. Detection: MS shows parent ion 141/143

(M/M+2 only, no M+4).

Bis-amine dimer: Secondary amine formed by over-alkylation during synthesis. Detection:

MS Mass ~420+.

Nitrile precursor: 4-Bromo-3-chlorobenzonitrile. Detection: IR sharp peak at ~2230 cm

(CN stretch) and absence of amine peaks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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